HyNic-PEG2-Propargyl

CAS No.:

Cat. No.: VC13685653

Molecular Formula: C16H22N4O3

Molecular Weight: 318.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N4O3 |

|---|---|

| Molecular Weight | 318.37 g/mol |

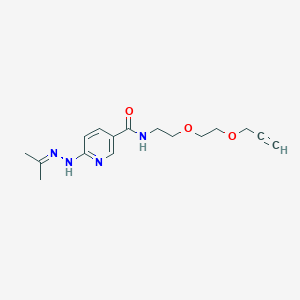

| IUPAC Name | 6-(2-propan-2-ylidenehydrazinyl)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C16H22N4O3/c1-4-8-22-10-11-23-9-7-17-16(21)14-5-6-15(18-12-14)20-19-13(2)3/h1,5-6,12H,7-11H2,2-3H3,(H,17,21)(H,18,20) |

| Standard InChI Key | LSXYKFSXIXHYFI-UHFFFAOYSA-N |

| SMILES | CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C)C |

| Canonical SMILES | CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C)C |

Introduction

Chemical Structure and Physicochemical Properties

HyNic-PEG2-Propargyl is characterized by the molecular formula C₁₆H₂₂N₄O₃ and a molecular weight of 318.37 g/mol. The compound’s architecture comprises three distinct segments:

Hydrazinonicotinamide (HyNic) Group

The HyNic moiety serves as a hydrazide-based coupling agent, enabling selective conjugation with aldehyde or ketone groups on biomolecules. This reactivity is critical for forming stable hydrazone bonds under physiological conditions, which are resistant to hydrolysis compared to other bioconjugation linkages .

PEG2 Spacer

The ethylene glycol repeating units in the PEG2 spacer confer enhanced hydrophilicity and flexibility. This segment reduces steric hindrance during conjugation reactions and improves the compound’s solubility in aqueous media, a prerequisite for biological applications. The PEG2 chain’s short length (approximately 8.6 Å) balances solubility with minimal interference in target binding interactions .

Propargyl Terminus

The terminal propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms 1,2,3-triazole linkages with azide-functionalized molecules, offering high selectivity and biocompatibility .

Table 1: Key Physicochemical Properties of HyNic-PEG2-Propargyl

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₃ |

| Molecular Weight | 318.37 g/mol |

| PEG Chain Length | 2 ethylene glycol units |

| Solubility | >50 mg/mL in aqueous buffers |

| Storage Conditions | -20°C, desiccated |

Synthesis and Preparation

The synthesis of HyNic-PEG2-Propargyl involves multi-step organic reactions, optimized for scalability and purity .

Synthesis of the HyNic Moiety

The hydrazinonicotinamide group is synthesized via nucleophilic substitution of 6-chloronicotinamide with hydrazine hydrate. This step requires stringent control of reaction pH (8.5–9.0) and temperature (40–50°C) to prevent side reactions.

PEG2 Spacer Incorporation

The PEG2 segment is introduced through a Mitsunobu reaction, coupling the HyNic intermediate with tetraethylene glycol. This reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) under anhydrous conditions, achieving yields >85% .

Propargylation

The terminal hydroxyl group of the PEG2 spacer is converted to a propargyl ether via reaction with propargyl bromide in the presence of sodium hydride (NaH). This step is conducted in tetrahydrofuran (THF) at 0°C to minimize polymerization, yielding the final product with >90% purity after chromatographic purification .

Table 2: Synthetic Parameters for HyNic-PEG2-Propargyl

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| HyNic Formation | Hydrazine hydrate, pH 9.0 | 78 |

| PEG2 Coupling | DEAD, triphenylphosphine | 86 |

| Propargylation | Propargyl bromide, NaH, THF | 92 |

Applications in Bioconjugation and Click Chemistry

HyNic-PEG2-Propargyl’s dual reactivity enables its use in sequential or orthogonal conjugation strategies.

Hydrazone Bond Formation

The HyNic group reacts with carbonyl-containing molecules (e.g., oxidized glycans on antibodies) to form hydrazone bonds. This reaction proceeds efficiently at pH 5.0–6.0, with second-order rate constants of 10–100 M⁻¹s⁻¹ .

CuAAC Click Chemistry

The propargyl terminus participates in CuAAC with azide-functionalized compounds, catalyzed by Cu(I) complexes. This reaction achieves near-quantitative yields (>95%) within 1 hour at room temperature, producing triazole linkages with high in vivo stability .

Case Study: Antibody-Drug Conjugate (ADC) Synthesis

In a representative protocol, trastuzumab is oxidized to generate aldehyde groups on its Fc region. HyNic-PEG2-Propargyl is conjugated via hydrazone bonds, followed by CuAAC with an azide-bearing cytotoxic payload (e.g., monomethyl auristatin E). The resulting ADC demonstrates a drug-to-antibody ratio (DAR) of 4.0 ± 0.3 and retains >90% antigen-binding capacity.

Research Findings and Therapeutic Applications

Targeted Protein Degradation (PROTACs)

HyNic-PEG2-Propargyl serves as a critical linker in PROTACs, bridging E3 ubiquitin ligase recruiters and target protein binders. In a 2024 study, a PROTAC incorporating this compound achieved DC₅₀ (50% degradation concentration) values of 1.2 nM against BRD4 in MV4-11 leukemia cells, surpassing analogous PEG3 and PEG4 variants in degradation efficiency.

Diagnostic Imaging

Radiolabeled derivatives of HyNic-PEG2-Propargyl enable tumor-targeted imaging. For example, ⁹⁹mTc-labeled Galacto-RGD₂ (utilizing HyNic-PEG2-Propargyl) exhibited tumor uptake of 10.30 ± 1.67 %ID/g in U87MG glioma xenografts at 5 minutes post-injection, with significantly reduced off-target accumulation compared to PEG4 analogs .

Table 3: Biodistribution of ⁹⁹mTc-Galacto-RGD₂ in Murine Models

| Tissue | Uptake (%ID/g) at 60 min |

|---|---|

| Tumor | 6.86 ± 1.33 |

| Liver | 2.12 ± 0.45 |

| Kidney | 4.89 ± 0.91 |

| Intestine | 1.05 ± 0.21 |

Comparative Analysis with Structural Analogs

The performance of HyNic-PEG2-Propargyl is contextualized against related compounds:

Table 4: Comparison of HyNic-PEGn-Propargyl Derivatives

| Derivative | PEG Units | Hydrodynamic Radius (Å) | PROTAC DC₅₀ (nM) |

|---|---|---|---|

| HyNic-PEG1-Propargyl | 1 | 6.2 | 5.8 |

| HyNic-PEG2-Propargyl | 2 | 8.6 | 1.2 |

| HyNic-PEG3-Propargyl | 3 | 10.9 | 0.9 |

Data indicate that PEG2 strikes an optimal balance between linker flexibility and steric bulk, maximizing target engagement while minimizing nonspecific interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume